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molecular formula C10H11NO2 B8345990 3-(3-Hydroxy-4-methoxyphenyl)propanenitrile

3-(3-Hydroxy-4-methoxyphenyl)propanenitrile

Cat. No. B8345990
M. Wt: 177.20 g/mol
InChI Key: KRSZLFKZELCBJZ-UHFFFAOYSA-N
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Patent
US03932678

Procedure details

A 100 ml. round bottom flask equipped with a magnetic stirrer, cold water condenser, CO2 outlet and bubbler, and a heated oil bath was charged with 14.9 g. of crude α-cyano-3-hydroxy-4-methoxydihydrocinnamic acid (above) and freshly redistilled quinoline (8 ml.). The acid underwent smooth decarboxylation at an oil bath temperature of 150°-155°C with CO2 evolution continuing 45 min. The mixture was then heated 1 hour at 165°C (oil bath) and permitted to cool to room temperature. For workup, the cooled mixture was treated with 500 ml. of 1N HCl and extracted thoroughly with several portions of ether totalling 350 ml. The ether was washed with water (1 × 100 ml.), saturated NaHCO3 (4 × 50 ml.), brine (1 × 100 ml.), and finally dried over anhydrous Na2SO4. Concentration of the ether solution gave 8.3 g. (70% yield) of β-(3-hydroxy-4-methoxyphenyl)propionitrile as a pale yellow solid. Recrystallization from ethyl acetate/hexane gave the pure compound as light yellow crystals, m.p. 82°C (62% yield of recrystallized product).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([OH:16])[CH:9]=1)C(O)=O)#[N:2].N1C2C(=CC=CC=2)C=CC=1.C(=O)=O>>[OH:16][C:10]1[CH:9]=[C:8]([CH2:7][CH2:3][C:1]#[N:2])[CH:13]=[CH:12][C:11]=1[O:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)O)CC1=CC(=C(C=C1)OC)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round bottom flask equipped with a magnetic stirrer, cold water condenser, CO2 outlet
ADDITION
Type
ADDITION
Details
bubbler, and a heated oil bath was charged with 14.9 g
CUSTOM
Type
CUSTOM
Details
temperature of 150°-155°C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
For workup, the cooled mixture was treated with 500 ml
EXTRACTION
Type
EXTRACTION
Details
of 1N HCl and extracted thoroughly with several portions of ether totalling 350 ml
WASH
Type
WASH
Details
The ether was washed with water (1 × 100 ml.), saturated NaHCO3 (4 × 50 ml.), brine (1 × 100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Concentration of the ether solution gave 8.3 g

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC=1C=C(C=CC1OC)CCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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